molecular formula C9H12ClN3 B157618 4-Chloro-6-piperidin-1-ylpyrimidine CAS No. 1722-14-1

4-Chloro-6-piperidin-1-ylpyrimidine

Cat. No.: B157618
CAS No.: 1722-14-1
M. Wt: 197.66 g/mol
InChI Key: MJONHQHUVJXBRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position is replaced by the piperidinyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions, enabling the synthesis of structurally diverse analogs.

Key Reactions:

  • Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine, pyrrolidine) in polar aprotic solvents (DMF, THF) at 80–120°C, yielding 4-amino-6-piperidin-1-ylpyrimidines .

  • Phenol Coupling : Substitution with phenols occurs via a base-mediated mechanism (e.g., K₂CO₃ in DMF) to form aryl ether derivatives .

  • Thiol Substitution : Reacts with thiols (e.g., benzyl mercaptan) in the presence of catalytic Pd to generate thioether-linked products.

Table 1: Substitution Reaction Conditions and Outcomes

NucleophileSolventTemperature (°C)Catalyst/BaseYield (%)Application
PiperidineEthanolReflux74 Intermediate synthesis
MorpholineDMF100K₂CO₃83Drug discovery
PhenolTHF80Pd(OAc)₂65 Bioconjugation

Cross-Coupling Reactions

The pyrimidine core participates in transition-metal-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry.

Key Reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. This reaction is critical for introducing aromatic pharmacophores .

  • Buchwald-Hartwig Amination : Pd-mediated coupling with aryl halides generates diarylamine derivatives, useful for kinase inhibitor design .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystLigandTemperature (°C)Yield (%)
Suzuki (Ar-B(OH)₂)Pd(PCy₃)₂SPhos10072
Buchwald-Hartwig (Ar-X)Pd(OAc)₂Xantphos12068

Functional Group Transformations

The piperidine ring and pyrimidine core undergo further functionalization to enhance pharmacological properties.

Key Reactions:

  • Oxidation : The piperidine nitrogen can be oxidized to form N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties.

Table 3: Functionalization Reactions

ReactionReagent/ConditionsProductYield (%)
N-OxidationmCPBA, CH₂Cl₂, 0°C6-(Piperidin-1-yl)-N-oxide58
Ring HydrogenationH₂ (1 atm), Pd/C, EtOHTetrahydropyrimidine analog85

Mechanistic Insights

  • Aromatic Substitution : The electron-withdrawing pyrimidine ring activates the chlorine atom for nucleophilic attack, with the piperidine group influencing regioselectivity.

  • Steric Effects : Bulkier nucleophiles (e.g., substituted piperidines) require higher temperatures due to steric hindrance at the 6-position .

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-6-piperidin-1-ylpyrimidine has been investigated for its potential therapeutic properties, particularly in anticancer and antimalarial research.

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A notable study assessed its efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Comparison
MCF-70.87 - 12.91Superior to 5-Fluorouracil
PC3Not specifiedLower efficacy than doxorubicin but significant growth inhibition
K562Not specifiedSignificant growth inhibition observed

The compound's mechanism involves inducing apoptosis and inhibiting proliferation, making it a candidate for further development in cancer therapeutics.

2. Antimalarial Properties
Another area of research focuses on its potential as an antimalarial agent. A study optimized a pyrimidine scaffold leading to compounds with good pharmacokinetics and oral activity against Plasmodium falciparum. The most promising derivative showed a remarkable reduction in parasitemia in mouse models, indicating that modifications to the piperidine substituent can enhance efficacy while maintaining safety profiles .

Agrochemical Applications

In agriculture, this compound serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized to create highly active herbicides that target specific plant pathways, thereby enhancing crop yield and reducing competition from weeds.

1. Herbicide Development
The compound is often reacted with sulfonyl isocyanates or phenyl sulfonylcarbamates to produce sulfonylurea herbicides. These herbicides are known for their effectiveness against various weed species while being less harmful to crops . The synthesis process allows for high yields and purity, making it economically viable for agricultural applications.

Synthesis and Characterization

The synthesis of this compound typically involves reactions with alkali metal alkoxides or hydroxides in polar aprotic solvents. This method has been optimized to achieve high purity (over 98%) and yields (greater than 95%) while minimizing environmental impact .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a selective anticancer agent.

Case Study 2: Antimalarial Optimization
A series of pyrimidine derivatives were synthesized based on this scaffold, leading to compounds that showed up to 96% reduction in parasitemia in animal models, highlighting the importance of structural modifications on therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Chloro-6-piperidin-1-ylpyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The piperidinyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-Chloro-2-piperidin-1-ylpyrimidine
  • 4-Chloro-5-piperidin-1-ylpyrimidine
  • 4-Chloro-6-morpholin-4-ylpyrimidine

Comparison: 4-Chloro-6-piperidin-1-ylpyrimidine is unique due to the specific positioning of the piperidinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Biological Activity

4-Chloro-6-piperidin-1-ylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClN3C_{10}H_{12}ClN_3 with a molecular weight of approximately 227.68 g/mol. Its structure features a pyrimidine core substituted at the 4-position with a chlorine atom and at the 6-position with a piperidine group, which significantly influences its biological properties.

Research indicates that this compound exhibits its biological activity through interactions with various enzymes and receptors:

  • Enzyme Inhibition : Compounds with similar structural frameworks have been identified as potent inhibitors of kinases and proteases, which are crucial in cancer progression and other diseases. The piperidine moiety enhances binding affinity to these biological targets, potentially leading to therapeutic effects against malignancies .
  • Antimalarial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimalarial properties. For instance, related trisubstituted pyrimidines have demonstrated efficacy against Plasmodium falciparum, reducing parasitemia significantly in murine models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Kinase Inhibition Inhibits various kinases involved in cancer signaling pathways.
Antimalarial Effects Reduces parasitemia by up to 96% in P. berghei mouse models.
Binding Affinity Enhanced interaction with biological targets due to the piperidine group.
Cardiac Effects Exhibits direct inotropic effects in isolated heart models.

Case Studies

  • Antimalarial Optimization : A study optimized a phenotypic hit against Plasmodium falciparum, leading to compounds based on the pyrimidine scaffold that showed promising pharmacokinetics and oral activity in mouse models. The most effective compound demonstrated a significant reduction in parasitemia when administered orally .
  • Enzyme Interaction Studies : Interaction studies have focused on the binding affinity of this compound with various enzymes, revealing that modifications to its structure can enhance or diminish its inhibitory effects on specific targets .
  • Cardiovascular Research : In vivo studies indicated that related compounds exhibited both inotropic and vasodilatory effects, suggesting potential applications in cardiovascular therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-piperidin-1-ylpyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis protocols are often employed, starting with functionalized pyrimidine precursors. For example, chloro-substituted pyrimidines can undergo nucleophilic substitution with piperidine derivatives under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Optimizing stoichiometry (e.g., excess piperidine) and reaction time minimizes by-products. Monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis purification via column chromatography or recrystallization improves final yield.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of volatile intermediates. Avoid cross-contamination by using dedicated glassware and filtered pipette tips. Waste disposal should adhere to institutional guidelines for halogenated organics, with segregation of aqueous and organic residues .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., chloro and piperidinyl groups). Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS. X-ray Crystallography : Grow single crystals in solvents like DCM/hexane mixtures. Refinement of crystallographic data (e.g., using SHELX) confirms bond lengths/angles and packing interactions, as demonstrated for analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Molecular docking (AutoDock Vina) simulates binding affinities with target proteins, guided by crystallographic protein data (PDB). MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in experimental data when assessing the compound's thermodynamic stability or reaction kinetics?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design. For kinetic discrepancies, compare data across multiple techniques (e.g., DSC for thermal stability vs. Arrhenius plots from kinetic studies). Use statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .

Q. How do interdisciplinary approaches enhance understanding of the compound's behavior under varying environmental conditions?

  • Methodological Answer : Combine synthetic chemistry with surface science to study adsorption/desorption dynamics on materials (e.g., silica or polymers). Use microspectroscopic imaging (AFM, ToF-SIMS) to map surface interactions. Integrate environmental chemistry protocols (e.g., accelerated aging tests under UV/humidity) to simulate real-world degradation. Cross-disciplinary frameworks, such as iterative hypothesis-testing cycles, bridge empirical results with theoretical models .

Properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONHQHUVJXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344564
Record name 4-chloro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-14-1
Record name 4-chloro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (67.1 mmol) of 4,6-dichloropyrimidine and 5.7 g (67.1 mmol) of piperidine in 100 ml of water is stirred at a bath temperature of 115° C. for 16 h. After cooling to RT, the precipitate is filtered off, washed with water and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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